Ethyl 2-amino-2-cyanoacetate acetate
Overview
Description
Ethyl 2-amino-2-cyanoacetate acetate is an organic compound that contains both an amino group and a cyano group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-cyanoacetate acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an amine in the presence of a base such as sodium ethoxide in ethanol . The reaction typically proceeds at room temperature or with mild heating to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of ethyl cyanoacetate and the amine to a reactor containing the base catalyst. The reaction mixture is then stirred and maintained at the optimal temperature to ensure complete conversion. The product is isolated through standard purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyanoacetate acetate undergoes various types of chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as pyrroles and pyrazoles.
Substitution Reactions: The amino and cyano groups can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, triethylamine
Solvents: Ethanol, methanol
Catalysts: Acidic or basic catalysts depending on the specific reaction
Major Products Formed
Substituted Alkenes: Formed through Knoevenagel condensation
Heterocyclic Compounds: Formed through cyclization reactions
Scientific Research Applications
Ethyl 2-amino-2-cyanoacetate acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-cyanoacetate acetate involves its reactivity at the amino and cyano groups. These functional groups can participate in various nucleophilic and electrophilic reactions, leading to the formation of new chemical bonds. The compound’s ability to undergo cyclization and condensation reactions makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the amino group.
Methyl cyanoacetate: Similar but with a methyl ester instead of an ethyl ester.
Cyanoacetamide: Contains a cyano group and an amide group instead of an ester.
Uniqueness
Ethyl 2-amino-2-cyanoacetate acetate is unique due to the presence of both an amino group and a cyano group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
IUPAC Name |
acetic acid;ethyl 2-amino-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2H4O2/c1-2-9-5(8)4(7)3-6;1-2(3)4/h4H,2,7H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUYQVEOPQDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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